molecular formula C3H10BrN B11823194 Propyl ammonium bromide

Propyl ammonium bromide

Cat. No.: B11823194
M. Wt: 140.02 g/mol
InChI Key: MVYQJCPZZBFMLF-UHFFFAOYSA-N
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Description

Propyl ammonium bromide is a quaternary ammonium compound with the chemical formula C₃H₇NH₃Br. It is a type of alkyl ammonium bromide where the ammonium ion is substituted with a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl ammonium bromide can be synthesized through the reaction of propylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where propylamine reacts with hydrobromic acid to form this compound and water:

C3H7NH2+HBrC3H7NH3Br\text{C}_3\text{H}_7\text{NH}_2 + \text{HBr} \rightarrow \text{C}_3\text{H}_7\text{NH}_3\text{Br} C3​H7​NH2​+HBr→C3​H7​NH3​Br

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where propylamine and hydrobromic acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propyl ammonium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.

    Oxidation and Reduction: The propyl group can undergo oxidation to form propyl alcohol or reduction to form propane.

    Decomposition: At high temperatures, this compound can decompose to form propylamine and hydrogen bromide.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or sodium chloride.

    Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of propyl chloride or propyl hydroxide.

    Oxidation: Formation of propyl alcohol.

    Reduction: Formation of propane.

Scientific Research Applications

Propyl ammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of ion transport and membrane permeability in biological systems.

    Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl ammonium bromide involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Methyl ammonium bromide: Similar structure but with a methyl group instead of a propyl group.

    Ethyl ammonium bromide: Contains an ethyl group instead of a propyl group.

    Butyl ammonium bromide: Contains a butyl group instead of a propyl group.

Uniqueness

Propyl ammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic surfaces.

Properties

Molecular Formula

C3H10BrN

Molecular Weight

140.02 g/mol

IUPAC Name

propylazanium;bromide

InChI

InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H

InChI Key

MVYQJCPZZBFMLF-UHFFFAOYSA-N

Canonical SMILES

CCC[NH3+].[Br-]

Origin of Product

United States

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